TSTU

Beschreibung

Eigenschaften

IUPAC Name |

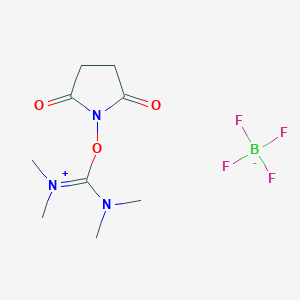

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBLHMRPZHNTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BF4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431911 | |

| Record name | TSTU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105832-38-0 | |

| Record name | TSTU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to TSTU Coupling

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) is a highly efficient uronium salt-based coupling reagent widely employed in organic synthesis for the formation of amide bonds.[1][2] Its robust performance, especially in peptide synthesis and bioconjugation, makes it an indispensable tool. This compound is particularly valued for its ability to rapidly activate carboxylic acids, its compatibility with aqueous environments, and its capacity to minimize side reactions, most notably racemization.[1][2][3]

This guide provides a detailed examination of the this compound coupling mechanism, presents relevant quantitative data, outlines experimental protocols, and illustrates key processes through diagrams to support advanced research and development.

Core Mechanism of this compound Coupling

The primary function of this compound is to convert a carboxylic acid into a highly reactive N-succinimidyl (NHS) active ester in situ.[4] This activated intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the efficient formation of a stable amide bond. The mechanism proceeds in two principal stages:

-

Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid by a mild, non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). The resulting carboxylate anion attacks the electrophilic uronium carbon of this compound. This leads to the formation of the key O-(N-succinimidyl) active ester intermediate and the release of tetramethylurea as a byproduct.

-

Nucleophilic Acyl Substitution: The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the highly reactive NHS ester. This step proceeds through a tetrahedral intermediate, which subsequently collapses to form the desired amide bond and release N-hydroxysuccinimide (HOSu) as a leaving group.

The overall reaction is swift and clean, driving the formation of the amide product with high efficiency.[2]

References

TSTU Reagent: A Comprehensive Technical Guide for Researchers

An In-depth Examination of O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) for Peptide Synthesis, Bioconjugation, and Cyclization

Abstract

O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as this compound, is a highly efficient uronium salt-based coupling reagent widely employed in the fields of peptide chemistry, bioconjugation, and organic synthesis. Renowned for its rapid and clean conversion of carboxylic acids into N-hydroxysuccinimide (NHS) esters, this compound facilitates the formation of stable amide bonds with high yields and minimal racemization. This technical guide provides a comprehensive overview of the this compound reagent, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its key applications. Furthermore, it presents a comparative analysis of this compound with other common coupling reagents, supported by quantitative data to inform reagent selection for specific research and development needs.

Introduction to this compound Reagent

The this compound reagent is a white crystalline solid that is valued for its efficacy in activating carboxylic acids for amide bond formation.[1] Its chemical structure consists of a tetramethyluronium cation and a tetrafluoroborate anion. The key feature of this compound is the N-succinimidyl group, which allows for the efficient in-situ formation of N-succinimidyl active esters from carboxylic acids.[2] These active esters are highly reactive towards primary amines, leading to the formation of stable amide linkages.

Full Name: O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate[3][4]

Synonyms: 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate, O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate[3]

Chemical Structure:

Physicochemical and Reactive Properties

This compound exhibits a range of properties that make it a versatile and advantageous reagent in various synthetic applications. Its solubility in common organic solvents and even in aqueous mixtures allows for flexible reaction conditions.[3][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [3] |

| Molecular Weight | 301.05 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 198-201 °C | [3] |

| Solubility | Soluble in DMF, DMSO, and acetonitrile. Soluble in mixed aqueous/organic media. | [5][6] |

| Stability | Moisture sensitive. Store at 2-8°C. | [3] |

Mechanism of Action: Amide Bond Formation

The primary function of this compound is to facilitate the coupling of a carboxylic acid and a primary amine to form an amide bond. This process occurs via a two-step mechanism.

First, the this compound reagent reacts with a carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive N-succinimidyl (NHS) active ester intermediate. The tetramethylurea is released as a stable, water-soluble byproduct.

In the second step, the NHS ester readily reacts with a primary amine through nucleophilic acyl substitution. The N-hydroxysuccinimide is released as a byproduct, and a stable amide bond is formed.

Quantitative Performance and Comparative Analysis

While this compound is a highly effective coupling reagent, its performance relative to other common reagents like HATU, HBTU, and COMU can vary depending on the specific application. The following table summarizes available data on the performance of these reagents in terms of yield and racemization. It is important to note that direct comparative studies for this compound are limited in publicly available literature.

| Coupling Reagent | Additive | Typical Yield (%) | Racemization/Epimerization | Reference(s) |

| This compound | - | Good to Excellent | Low, can be eliminated with HOSu/CuCl₂ for N-methyl amino acids | [1] |

| HATU | HOAt | ~99 | Low | [3][7] |

| HBTU | HOBt | ~95-98 | Higher risk than HATU | [3][7] |

| COMU | - | >99 | Reduced compared to HBTU/HATU | [5] |

Experimental Protocols

This section provides detailed methodologies for key applications of the this compound reagent.

General Protocol for Peptide Coupling in Aqueous/Organic Media

This protocol is suitable for the coupling of hydrophilic molecules.[2]

Materials:

-

Carboxylic acid-containing molecule

-

Amine-containing molecule

-

This compound reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dioxane

-

Water

Procedure:

-

Dissolve the carboxylic acid in a 2:2:1 mixture of DMF/dioxane/water.

-

Add 3 equivalents of DIPEA to the solution.

-

Add 1.3 equivalents of this compound and stir the mixture to allow for the formation of the NHS ester. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Once the formation of the active ester is complete, add 1.5 equivalents of the amine-containing molecule.

-

Allow the reaction to proceed until completion.

-

Upon completion, remove the solvents under reduced pressure.

-

The crude product can then be isolated and purified by standard methods (e.g., chromatography).

Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a single coupling cycle in an Fmoc-based solid-phase peptide synthesis workflow.

Materials:

-

Fmoc-protected amino acid

-

Peptide-resin with a free N-terminal amine

-

This compound reagent

-

DIPEA

-

DMF

-

20% Piperidine in DMF (v/v)

-

Optional: Capping solution (e.g., acetic anhydride/DIPEA in DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), this compound (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines, indicating the completion of the coupling reaction.

-

Washing: Wash the resin thoroughly with DMF.

-

Optional Capping: If the coupling is incomplete, cap any unreacted amines by treating the resin with a capping solution.

-

Final Wash: Wash the resin with DMF and then with a solvent suitable for the next deprotection step (e.g., DCM). The resin is now ready for the next coupling cycle.

Protocol for Labeling a Protein with a Fluorescent Dye

This protocol describes the general procedure for conjugating an NHS-ester activated fluorescent dye to a protein.

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[8][9]

-

Fluorescent dye with a carboxylic acid functionality

-

This compound reagent

-

Anhydrous DMSO or DMF

-

DIPEA

-

Size-exclusion chromatography column

Procedure:

-

Dye Activation: In a microcentrifuge tube, dissolve the fluorescent dye, this compound (1.1 eq.), and DIPEA (2 eq.) in a minimal amount of anhydrous DMSO or DMF. Allow the activation to proceed for 15-30 minutes at room temperature in the dark.

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in the labeling buffer.

-

Labeling Reaction: Add the activated dye solution dropwise to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized for the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling and confirm the integrity of the labeled protein using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE, mass spectrometry).

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various aspects of drug development and scientific research.

-

Peptide Synthesis: this compound is widely used in the synthesis of bioactive peptides, including peptide-based therapeutics and research tools.[1] Its ability to minimize racemization is crucial for maintaining the biological activity of the synthesized peptides.[1]

-

Bioconjugation: The reagent is instrumental in conjugating small molecules, such as fluorescent dyes, biotin, or drug molecules, to proteins, antibodies, and other biomolecules.[6] This is essential for the development of diagnostic assays, targeted drug delivery systems, and tools for studying biological processes.

-

Synthesis of Complex Molecules: this compound has been employed in the synthesis of complex organic molecules, including the intramolecular cyclization of 2-acyl-benzoic acids to produce (Z)-3-ylidenephthalides, a class of compounds with potential therapeutic applications.[10]

-

Oligosaccharide and Glycopeptide Chemistry: this compound is effective in the synthesis of glycopeptides and the conjugation of oligosaccharides to proteins, which is important for studying the roles of carbohydrates in biological systems and for developing carbohydrate-based therapeutics.[3]

Conclusion

The this compound reagent is a powerful and versatile tool for the formation of amide bonds in a variety of chemical and biological applications. Its high efficiency, rapid reaction kinetics, and ability to suppress racemization make it a valuable asset in peptide synthesis, bioconjugation, and the development of novel therapeutics. The detailed protocols and comparative data provided in this guide are intended to assist researchers, scientists, and drug development professionals in the effective utilization of this compound for their specific research and development needs.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to TSTU Activation of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation, peptide synthesis, and drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular assembly. The activation of carboxylic acids is a critical prerequisite for their coupling with primary amines. Among the arsenal of activating agents available to the modern chemist, O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) has emerged as a highly effective and versatile reagent.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative performance metrics, and explicit experimental protocols for its application in key synthetic methodologies. This compound is particularly valued for its rapid reaction kinetics, high yields, and a low propensity for racemization, making it an invaluable tool for the synthesis of complex peptides and bioconjugates where stereochemical integrity is paramount.[1][2] It is also recognized for its utility in aqueous-based coupling reactions, a significant advantage when working with sensitive biomolecules.[2][3]

Chemical Profile of this compound:

| Property | Value |

| Full Name | O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| CAS Number | 105832-38-0 |

| Molecular Formula | C₉H₁₆BF₄N₃O₃ |

| Molecular Weight | 301.05 g/mol |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 198-201 °C[4] |

| Solubility | Soluble in acetonitrile (0.1 g/mL, clear), water, and DMF. Insoluble in ether.[4][5] |

| Storage | 2-8°C, under dry conditions and protected from light. This compound is moisture-sensitive.[6] |

Core Mechanism of Carboxylic Acid Activation

The primary function of this compound is to convert a carboxylic acid into a highly reactive N-hydroxysuccinimidyl (NHS) ester. This transformation proceeds via a two-step mechanism:

-

Formation of the Acyluronium Intermediate: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of the uronium group in this compound, leading to the formation of a highly reactive acyluronium intermediate and the displacement of tetramethylurea.

-

Intramolecular Rearrangement to the NHS Ester: The acyluronium intermediate rapidly undergoes an intramolecular rearrangement, yielding the desired N-hydroxysuccinimidyl active ester and regenerating the tetramethylurea byproduct. This active ester is significantly more susceptible to nucleophilic attack by a primary amine than the original carboxylic acid.

-

Amide Bond Formation: The resulting NHS ester readily reacts with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

Quantitative Data Presentation

While comprehensive head-to-head comparisons are often sequence and condition-dependent, the available literature indicates the high efficiency of this compound. The following tables synthesize data from various sources to provide a comparative overview of common coupling reagents.

Table 1: Comparative Performance of Common Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Additive | Typical Yield (%) | Racemization | Key Advantages |

| This compound | - | High | Low[1][2] | High efficiency, suitable for aqueous media, low racemization.[2] |

| HATU | HOAt | ~99[1] | Very Low[7] | Very fast, high yields, low racemization, effective for hindered couplings.[7] |

| HBTU | HOBt | ~95-98[1] | Low[2] | Good efficiency, widely used, cost-effective. |

| DCC | HOBt | Variable | Moderate[2] | Inexpensive. |

Note: Yields and racemization are highly dependent on the specific amino acids being coupled, reaction conditions, and the peptide sequence.

Experimental Protocols

The following are detailed methodologies for the application of this compound in common synthetic procedures.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

-

N-protected amino acid (e.g., Fmoc-Ala-OH)

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolution of Reactants: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0-1.2 equivalents) in anhydrous DMF.

-

Neutralization and Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0-2.5 equivalents) to the mixture and stir for 10 minutes.

-

This compound Addition: Add this compound (1.0-1.2 equivalents) to the reaction mixture in one portion.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol outlines a typical coupling cycle using this compound in manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

DIPEA

-

Peptide synthesis grade DMF

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Fmoc-deprotected peptide-resin

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Activation of Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activation solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 30-60 minutes.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling for another 30 minutes or perform a second coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Bioconjugation - Labeling a Protein with a Carboxylic Acid-Containing Molecule

This protocol provides a general method for labeling a protein with a small molecule (e.g., a fluorescent dye or a drug) that has a carboxylic acid moiety, using this compound to form an NHS ester in situ.

Materials:

-

Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.4)

-

Carboxylic acid-containing molecule (e.g., dye-COOH)

-

This compound

-

Anhydrous DMSO or DMF

-

DIPEA

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS.

-

Activate the Carboxylic Acid: In a separate microcentrifuge tube, dissolve the carboxylic acid-containing molecule (10-20 fold molar excess over the protein) and this compound (1.1 equivalents relative to the carboxylic acid) in a minimal amount of anhydrous DMSO or DMF. Add DIPEA (2 equivalents relative to the carboxylic acid) and incubate at room temperature for 15-30 minutes to generate the NHS ester.

-

Labeling Reaction: Add the activated NHS ester solution directly to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.

-

Purification: Separate the labeled protein from the unreacted small molecules and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Characterize the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a this compound-mediated coupling reaction.

Conclusion

This compound is a powerful and reliable reagent for the activation of carboxylic acids, enabling efficient amide bond formation in a variety of synthetic contexts. Its high reactivity, low racemization potential, and compatibility with aqueous conditions make it a preferred choice for the synthesis of sensitive peptides and complex bioconjugates. By understanding the core mechanism and utilizing the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively leverage the advantages of this compound to advance their research and development endeavors.

References

An In-depth Technical Guide to the Core Principles of Using TSTU in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU), a vital coupling reagent in modern peptide synthesis. It details its mechanism of action, core principles of application, comparative advantages, and detailed experimental protocols.

Introduction to this compound

This compound, chemically known as N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate, is a uronium salt-based coupling reagent widely employed in the formation of amide bonds, a critical step in peptide synthesis.[1][2] Its primary function is to activate the carboxylic acid group of an amino acid, converting it into a highly reactive N-hydroxysuccinimide (NHS) ester.[3][4][5] This active ester intermediate then readily reacts with the amino group of another amino acid to form a peptide bond.[2][3] this compound is particularly valued for its high efficiency, mild reaction conditions, and its unique suitability for reactions conducted in aqueous solutions.[2][6]

Chemical Structure:

Mechanism of Action

The efficacy of this compound lies in its ability to facilitate a clean and rapid two-step process for amide bond formation. The mechanism minimizes side reactions and preserves the stereochemical integrity of sensitive amino acids.[1][3]

-

Activation of Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid of an N-protected amino acid by a base (commonly DIEA). The resulting carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the this compound uronium core.

-

Formation of NHS Active Ester: This attack leads to the formation of a stable and highly reactive N-hydroxysuccinimidyl (NHS) active ester, with tetramethylurea as a byproduct.[3][5]

-

Peptide Bond Formation: The free amino group of the incoming amino acid then attacks the carbonyl carbon of the NHS ester. This nucleophilic substitution results in the formation of the desired peptide bond and the release of N-hydroxysuccinimide.

Core Principles of Application

This compound's versatility makes it suitable for a wide range of peptide synthesis applications, from standard solid-phase peptide synthesis (SPPS) to more specialized conjugations.

-

Aqueous Environments: A key advantage of this compound is its high solubility and stability in water, which allows for coupling reactions to be performed in mixed aqueous/organic solvent systems.[2][7] This is particularly useful for coupling hydrophilic molecules like glycopeptides or for conjugating proteins and oligosaccharides.[6]

-

Specialized Applications: this compound is highly effective for:

-

Racemization Suppression: While uronium-based reagents generally exhibit a low tendency for racemization, this compound's performance can be further enhanced.[1][3] For peptides with C-terminal N-methyl amino acids, the addition of N-hydroxysuccinimide and CuCl₂ has been reported to eliminate racemization.[6]

Data Presentation: Properties and Comparative Analysis

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [1][2] |

| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [1] |

| Molecular Weight | 301.05 g/mol | [1] |

| Melting Point | 198-201 °C | [1] |

| Density | 1.41 g/cm³ | [1] |

| Solubility | Soluble in water, DMF, DMSO, Acetonitrile | [1][2] |

| Storage Conditions | 2-8 °C | [1] |

| Reagent | Class | Advantages | Disadvantages | Key Applications |

| This compound | Uronium Salt | High efficiency, low racemization, excellent for aqueous media, stable NHS ester formation.[1][3][6] | Can still cause some racemization in sensitive cases without additives. | Glycopeptides, conjugations, water-soluble molecules.[6] |

| HBTU/TBTU | Aminium Salt | Very efficient, fast reactions (as little as 6 minutes), low racemization (especially with HOBt).[6] | Excess reagent can block N-terminus; byproduct removal can be difficult.[6] | General SPPS, macrocyclization.[6] |

| HATU | Aminium Salt | Highly reactive, very effective for sterically hindered couplings.[8] | More expensive, potential for side reactions if not used carefully. | Difficult couplings, N-methyl amino acids.[8] |

| DCC/DIC | Carbodiimide | Inexpensive, effective for solution-phase (DCC) and solid-phase (DIC).[6][7] | High risk of racemization without additives (HOBt), insoluble urea byproduct (DCC), can cause side reactions with Asn/Gln.[6][7] | General peptide synthesis, esterification.[6] |

| PyBOP | Phosphonium Salt | Non-toxic version of BOP, effective in solid-phase, avoids carcinogenic HMPA byproduct.[9] | Can be less reactive than HATU for very difficult couplings. | General SPPS, peptide thioester synthesis.[9] |

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions based on the specific amino acids and peptide sequence.

This protocol is adapted for solution-phase synthesis where aqueous solubility is required.[10]

-

Dissolution: Dissolve the carboxylic acid component in a 2:2:1 mixture of DMF/dioxane/water.

-

Activation: Add 3 equivalents of a tertiary base (e.g., diisopropylethylamine, DIEA) and 1.3 equivalents of this compound. Stir the mixture to allow for the complete formation of the active -OSu ester.

-

Coupling: Add 1.5 equivalents of the amine component to the activated ester solution.

-

Reaction Monitoring: Allow the reaction to proceed until completion, monitoring via TLC or LC-MS.

-

Workup: Once the reaction is complete, remove the solvents under reduced pressure and isolate the crude product for purification.[10]

This protocol outlines a typical coupling cycle on a solid support using an Fmoc/tBu strategy.

-

Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in a suitable solvent like DMF in a reaction vessel.[11][12]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) twice to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.[11][13]

-

Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (1.5-3 eq.), this compound (1.5-3 eq.), and a base such as DIEA (2-6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[11][14]

-

Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[14]

-

Monitoring: Perform a qualitative test (e.g., Kaiser ninhydrin test) to monitor the completion of the coupling reaction. A positive test (blue color) indicates free amines, suggesting the reaction is incomplete. If necessary, extend the coupling time or perform a second coupling.[14][15]

-

Washing: After a successful coupling (negative Kaiser test), wash the resin extensively with DMF and DCM to remove all excess reagents and soluble byproducts.[11][14]

-

Cycle Repetition: Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.[14]

Conclusion

This compound is a highly efficient and versatile uronium-based coupling reagent that offers significant advantages in peptide synthesis.[1][2] Its ability to rapidly form stable NHS active esters under mild conditions, coupled with its unique compatibility with aqueous reaction media, makes it an indispensable tool.[3][6] It is particularly valuable for the synthesis of complex peptides, such as glycopeptides, and for the conjugation of biomolecules.[6] By minimizing racemization and producing harmless, easily removable byproducts, this compound provides a reliable and effective alternative to traditional coupling reagents, advancing the capabilities of modern peptide and protein chemistry.[2][3]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. rsc.org [rsc.org]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

A Comprehensive Technical Guide to the Stability and Proper Storage of TSTU

For Researchers, Scientists, and Drug Development Professionals

Introduction

TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is a widely utilized coupling reagent in peptide synthesis and bioconjugation. Its efficacy in mediating the formation of amide bonds is well-documented. However, to ensure reproducible and optimal results in sensitive applications, a thorough understanding of its stability profile and the implementation of proper storage and handling procedures are paramount. This guide provides an in-depth overview of the stability of this compound under various conditions, recommended storage protocols, and methodologies for assessing its integrity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [1] |

| Molecular Weight | 301.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 198-201 °C | [2] |

| Solubility | Soluble in water and DMF. | [3] |

Stability Profile

The stability of this compound is influenced by several environmental factors, primarily moisture, temperature, and light.

Thermal Stability

This compound is a crystalline solid with a relatively high melting point, suggesting good thermal stability at ambient temperatures. However, elevated temperatures can lead to decomposition.

Table 2: Thermal Stability Data for this compound

| Parameter | Value | Analytical Method | Reference(s) |

| Decomposition Onset | 206 °C | Differential Scanning Calorimetry (DSC) | [4] |

Hydrolytic Stability

Moisture is a critical factor affecting the stability of this compound. As a uronium salt containing a succinimidyl ester, it is susceptible to hydrolysis.

-

Mechanism of Hydrolysis: The primary pathway for hydrolytic degradation is the cleavage of the N-O bond of the succinimidyl ester, leading to the formation of N-hydroxysuccinimide (NHS) and the tetramethyluronium cation, which would further decompose. In the presence of water, the reactivity of this compound as a coupling reagent diminishes due to the consumption of the active ester.

While quantitative kinetic data on the hydrolysis of this compound is limited, it is widely acknowledged that the compound is moisture-sensitive and should be handled in a dry environment.[5] Solutions of this compound in anhydrous solvents like DMF are reported to be exceptionally stable.

Photostability

Specific studies on the photodegradation of this compound are not extensively reported in the literature. However, as a precautionary measure, it is recommended to protect this compound from light.

General Recommendations for Handling Light-Sensitive Compounds:

-

Store in amber vials or containers that block UV and visible light.

-

Minimize exposure to ambient light during handling and experimental procedures.

Proper Storage and Handling

To maintain the integrity and reactivity of this compound, adherence to proper storage and handling guidelines is crucial.

Table 3: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | 2-8 °C | To minimize potential thermal degradation over long-term storage. | [5] |

| Atmosphere | Dry, under an inert gas (e.g., argon or nitrogen) | To prevent hydrolysis due to atmospheric moisture. | [5] |

| Container | Tightly sealed, opaque or amber container | To protect from moisture and light. | General Lab Practice |

| Handling | Use in a dry environment (e.g., glove box or under a stream of inert gas). Avoid inhalation of dust. | To prevent degradation and for personal safety. | [5] |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on available equipment and specific experimental needs.

Protocol for Thermal Stability Assessment by DSC

-

Objective: To determine the melting point and decomposition temperature of this compound.

-

Methodology:

-

Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample from ambient temperature to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the onset of the exothermic event indicates decomposition.

-

Protocol for a Forced Degradation Study (Hydrolysis)

-

Objective: To evaluate the stability of this compound in the presence of water and identify potential degradation products.

-

Methodology:

-

Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

-

Prepare test solutions by diluting the stock solution with a mixture of acetonitrile and water (e.g., 1:1 v/v).

-

Prepare a control solution using only anhydrous acetonitrile.

-

Incubate the solutions at a controlled temperature (e.g., 40 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Immediately analyze the aliquots by a stability-indicating method, such as UPLC-MS, to quantify the remaining this compound and identify any degradation products.

-

Visualization of Workflows and Pathways

This compound Stability Testing Workflow

The following diagram illustrates a general workflow for assessing the stability of this compound.

Proposed Hydrolytic Degradation Pathway of this compound

The diagram below illustrates the proposed pathway for the hydrolysis of this compound.

Conclusion

This compound is a robust coupling reagent when stored and handled under appropriate conditions. The primary factor affecting its stability is moisture, which leads to hydrolysis and a subsequent loss of reactivity. By adhering to the storage guidelines of maintaining a cool (2-8 °C), dry, and dark environment, researchers can ensure the long-term efficacy of this compound. For critical applications, it is advisable to perform periodic quality control checks, particularly if the reagent has been stored for an extended period or if there is a suspicion of exposure to adverse conditions. The provided experimental protocols offer a starting point for laboratories to establish their own stability-indicating methods for this compound.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

The Role of TSTU in the Formation of Active Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern chemical synthesis, the efficient and clean activation of carboxylic acids is a cornerstone for the construction of complex molecules. O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) has emerged as a powerful and versatile reagent for this purpose, facilitating the formation of N-hydroxysuccinimidyl (NHS) active esters. These esters are pivotal intermediates in a myriad of applications, ranging from peptide synthesis to the development of sophisticated bioconjugates and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles of this compound-mediated active ester formation, including its mechanism of action, quantitative performance metrics, detailed experimental protocols, and its significant role in the advancement of drug development.

Introduction to this compound and Active Ester Chemistry

This compound, chemically known as O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, is a uronium salt-based coupling reagent.[1][2] Its primary function is the activation of carboxylic acids to form highly reactive N-hydroxysuccinimidyl (NHS) esters.[1][3] These active esters are significantly more susceptible to nucleophilic attack by amines compared to the free carboxylic acid, enabling the efficient formation of stable amide bonds under mild conditions.[2][4] This reactivity is the lynchpin of numerous bioconjugation strategies, where proteins, peptides, and other biomolecules are covalently modified.[3][]

Chemical Properties of this compound:

| Property | Value | Reference |

| Full Chemical Name | O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | [1] |

| Common Acronym | This compound | [1] |

| CAS Number | 105832-38-0 | [6] |

| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [6] |

| Molecular Weight | 301.05 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in organic solvents like DMF and DMSO | General Knowledge |

Mechanism of this compound-Mediated Active Ester Formation

The efficacy of this compound lies in its rapid and clean conversion of carboxylic acids into their corresponding NHS esters. The generally accepted mechanism proceeds through the following steps:

-

Carboxylate Formation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate anion.

-

Activation by this compound: The carboxylate anion attacks the electrophilic carbon of the uronium moiety of this compound.

-

Formation of the NHS Ester: This leads to the formation of the N-hydroxysuccinimidyl ester and the release of a tetramethylurea byproduct.

// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)"]; Base [label="Base\n(e.g., DIPEA)"]; Carboxylate [label="Carboxylate Anion\n(R-COO⁻)"]; this compound [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveEster [label="NHS Active Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Tetramethylurea", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH₂)"]; Amide [label="Amide Bond\n(R-CO-NH-R')", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> Carboxylate [label="+ Base"]; Base -> Carboxylate [style=invis]; Carboxylate -> this compound [label="Nucleophilic Attack"]; this compound -> ActiveEster [label="Activation"]; this compound -> Byproduct; ActiveEster -> Amide [label="+ Amine"]; Amine -> Amide [style=invis]; } dot Figure 1: Mechanism of this compound-mediated active ester formation and subsequent amidation.

Performance and Advantages of this compound

This compound offers several key advantages over other coupling reagents, making it a valuable tool in both research and industrial settings.

-

High Efficiency and Yield: this compound is known for its rapid and high-yielding conversion of carboxylic acids to active esters.[4]

-

Mild Reaction Conditions: The activation and subsequent coupling reactions can be performed under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules.

-

Suppression of Racemization: A significant advantage of this compound, particularly in peptide synthesis, is its ability to minimize racemization of chiral amino acids, especially when used in combination with additives like N-hydroxysuccinimide (HOSu) and copper(II) chloride (CuCl₂).[4]

-

Aqueous Compatibility: this compound can be effectively used in mixed aqueous/organic solvent systems, which is highly beneficial for the bioconjugation of water-soluble proteins and peptides.[4]

Quantitative Comparison of Coupling Reagents:

While direct head-to-head quantitative comparisons are often application-dependent, the following table provides a general overview of the performance of this compound in relation to other common coupling reagents based on literature reports.

| Coupling Reagent | Typical Yield | Racemization | Key Advantages | Key Disadvantages |

| This compound | High | Low, especially with additives | High efficiency, aqueous compatibility, mild conditions | Can be more expensive than carbodiimides |

| HATU | Very High | Very Low | Very rapid, highly efficient for hindered couplings | Higher cost, potential for side reactions if used in excess |

| HBTU | High | Low | Cost-effective, widely used | Can cause guanidinylation of the N-terminus if used in excess |

| COMU | Very High | Very Low | High solubility, safer byproduct profile | Higher cost |

| EDC/NHS | Good to High | Moderate | Inexpensive, widely available | Can lead to urea byproduct formation, which can be difficult to remove |

Experimental Protocols

General Protocol for this compound-Mediated NHS Ester Formation in Organic Solvent

This protocol describes a general procedure for the activation of a carboxylic acid with this compound in an organic solvent.

Materials:

-

Carboxylic acid

-

This compound (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Amine nucleophile

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF in the reaction vessel under an inert atmosphere.

-

Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

-

Add this compound to the reaction mixture in one portion.

-

Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the NHS ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the active ester formation is complete, add the amine nucleophile to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress.

-

Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction and chromatography, to isolate the desired amide product.

Protocol for this compound-Mediated Bioconjugation of a Protein in Aqueous Buffer

This protocol outlines a method for labeling a protein with a small molecule containing a carboxylic acid, using this compound in an aqueous environment.

Materials:

-

Protein solution (e.g., antibody in phosphate-buffered saline, PBS)

-

Small molecule with a carboxylic acid handle

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of the carboxylic acid-containing small molecule in DMF or DMSO.

-

Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.

-

In a separate microcentrifuge tube, combine the small molecule solution, this compound solution, and DIPEA. Allow this pre-activation mixture to react for 15-30 minutes at room temperature.

-

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

-

Add the pre-activated small molecule solution to the protein solution dropwise while gently vortexing. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle agitation.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.

-

Purify the protein conjugate from unreacted small molecules and byproducts using a size-exclusion chromatography column equilibrated with PBS.

-

Characterize the resulting conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Role of this compound-Formed Active Esters in Drug Development

The ability to efficiently form stable amide bonds via NHS esters has profound implications for drug development, particularly in the realm of targeted therapies. This compound plays a crucial role in the synthesis of various components of these advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker, which connects the antibody to the drug, is a critical component of the ADC, and its synthesis often involves the use of active esters.

// Nodes ADC [label="Antibody-Drug Conjugate (ADC)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorCell [label="Tumor Cell", shape=house, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Tumor-Specific\nAntigen/Receptor", shape=ellipse]; Internalization [label="Internalization\n(Endocytosis)"]; Lysosome [label="Lysosome", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DrugRelease [label="Drug Release"]; SignalingPathway [label="Cellular Signaling\nPathways"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ADC -> Receptor [label="Binding"]; Receptor -> Internalization [headport="n", tailport="s"]; TumorCell -> Receptor [style=invis]; Internalization -> Lysosome; Lysosome -> DrugRelease [label="Linker Cleavage"]; DrugRelease -> SignalingPathway [label="Drug Action"]; SignalingPathway -> Apoptosis [label="Induction of"]; } dot Figure 2: General mechanism of action of an Antibody-Drug Conjugate (ADC).

This compound can be used to activate carboxylic acid functionalities on the linker, allowing for its conjugation to amine groups on the antibody (typically lysine residues) or on the cytotoxic payload. This precise and stable linkage is essential for the ADC to remain intact in circulation and release the drug only upon internalization into the target cancer cell.

Bioconjugation and Chemical Probes

This compound is instrumental in the synthesis of chemical probes used to study cellular signaling pathways.[1] By activating a carboxylic acid on a probe molecule (e.g., a fluorescent dye, a biotin tag, or a photoaffinity label), it can be readily conjugated to a protein of interest. These modified proteins can then be used to visualize cellular processes, identify protein-protein interactions, or map the binding sites of small molecules, providing valuable insights into the mechanisms of disease and the effects of potential drugs.

Conclusion

O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (this compound) is a highly effective and versatile reagent for the formation of N-hydroxysuccinimidyl active esters. Its high efficiency, mild reaction conditions, and ability to suppress racemization make it a superior choice for a wide range of applications, from peptide synthesis to the construction of complex bioconjugates for drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical synthesis and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for TSTU-Mediated Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) is a highly efficient uronium salt-based coupling reagent widely employed in peptide synthesis and bioconjugation.[1][2] Its primary function is the activation of carboxylic acids to form N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, facilitating the formation of stable amide bonds.[1] this compound is particularly valued for its rapid reaction kinetics, high coupling efficiency, and its ability to be used in both organic and aqueous solvent systems, making it a versatile tool for the synthesis of a wide range of peptides, including glycopeptides and other modified peptides.[1][3] Furthermore, this compound is known to suppress racemization, a critical factor in maintaining the stereochemical integrity and biological activity of the final peptide product.[1][4]

These application notes provide detailed protocols for this compound-mediated peptide coupling in both aqueous and non-aqueous conditions, a summary of its performance characteristics, and visual diagrams of the reaction mechanism and experimental workflow.

Data Presentation: Performance Characteristics of this compound

The selection of a coupling reagent is critical for the success of peptide synthesis. The following table summarizes the performance of this compound, including qualitative comparisons with other common coupling reagents like HBTU and HATU. While extensive quantitative head-to-head comparisons are limited in publicly available literature, the data presented reflects the established advantages of this compound.

| Parameter | This compound | HBTU | HATU | Notes |

| Reagent Class | Uronium Salt | Aminium/Guanidinium Salt | Aminium/Guanidinium Salt | Uronium salts are generally considered more reactive. |

| Activating Additive | Forms N-hydroxysuccinimide (NHS) ester | Forms HOBt-ester | Forms HOAt-ester | HOAt-esters are generally more reactive than HOBt-esters. |

| Coupling Efficiency | High | High | Very High | This compound provides high yields, even with sterically hindered amino acids.[1] |

| Reaction Speed | Rapid | Fast | Very Fast | Coupling reactions with HBTU can be complete in as little as six minutes.[1] |

| Racemization | Low | Low | Very Low | This compound effectively suppresses racemization.[1] The use of additives like CuCl₂ with this compound can further eliminate racemization, especially for N-methylated amino acids. |

| Solvent Compatibility | Organic and Aqueous | Primarily Organic | Primarily Organic | This compound's utility in aqueous media is a significant advantage for coupling hydrophilic molecules.[3] |

| Byproducts | Tetramethylurea (water-soluble) | Tetramethylurea (water-soluble) | Tetramethylurea (water-soluble) | Water-soluble byproducts simplify purification. |

| Side Reactions | Low | Can cause guanidinylation of the N-terminus if used in excess.[1] | Can cause guanidinylation of the N-terminus if used in excess. |

Experimental Protocols

Protocol 1: this compound-Mediated Peptide Coupling in an Aqueous Solvent Mixture

This protocol is adapted for the coupling of hydrophilic peptides or when working with water-soluble substrates.[3][5][6]

Materials:

-

N-protected amino acid (or peptide fragment with a free carboxylic acid)

-

Amino acid ester (or peptide fragment with a free amine)

-

This compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Dissolution of the Carboxylic Acid Component: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) in a 2:2:1 mixture of DMF/dioxane/water.

-

Addition of Base and Coupling Reagent: To the stirred solution, add diisopropylethylamine (DIPEA) (3.0 equivalents) followed by this compound (1.3 equivalents).

-

Activation: Allow the reaction to stir at room temperature. The formation of the OSu-ester is typically rapid.

-

Addition of the Amine Component: Once the activation is complete (can be monitored by TLC or LC-MS if necessary, but is often used in a one-pot manner), add the amine component (1.5 equivalents) to the reaction mixture.

-

Coupling Reaction: Continue to stir the reaction mixture at room temperature until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: a. Once the reaction is complete, remove the solvents under reduced pressure. b. Dilute the residue with ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). These aqueous washes will remove the water-soluble byproducts and excess reagents. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude peptide. b. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure peptide.

-

Characterization: Characterize the purified peptide using appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.

Protocol 2: this compound-Mediated Peptide Coupling in Anhydrous Organic Solvent (DMF)

This protocol is suitable for standard solid-phase or solution-phase peptide synthesis in a non-aqueous environment.

Materials:

-

N-protected amino acid (1.0 equivalent)

-

Amino acid ester hydrochloride or free amine (1.0 equivalent)

-

This compound (1.05 - 1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (2.2 equivalents if starting with the hydrochloride salt, 1.1 equivalents for the free amine)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reagent Preparation: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

-

Reaction Setup: Cool the flask in an ice bath to 0°C with stirring.

-

Neutralization and Base Addition: Add DIPEA (2.2 eq.) to the reaction mixture to neutralize the hydrochloride salt and provide the necessary basic conditions for the coupling reaction. Stir for 5-10 minutes.

-

Coupling Reaction: Add this compound (1.1 eq.) to the reaction mixture in one portion. Continue stirring the reaction at 0°C for 15-30 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up: a. Once the reaction is complete, dilute the reaction mixture with ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude peptide. b. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

-

Characterization: Characterize the purified peptide by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

This compound-Mediated Peptide Coupling Mechanism

References

Application Notes and Protocols for TSTU-Mediated Labeling of Proteins with Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the precise study of protein localization, interaction, and function. The covalent attachment of a fluorescent dye to a protein of interest provides a powerful tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. This document provides a detailed protocol for the use of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) as a coupling reagent to label proteins with fluorescent dyes that possess a carboxylic acid functional group.

This compound is an efficient coupling reagent that activates carboxylic acids to form N-hydroxysuccinimidyl (NHS) esters.[1] These activated esters then readily react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on the surface of proteins, to form stable amide bonds.[1][2] This two-step, one-pot reaction is known for its high efficiency, rapid kinetics, and the ability to be performed in aqueous environments, making it a versatile tool for bioconjugation.[1] Furthermore, this compound is recognized for its capacity to minimize racemization, thereby preserving the stereochemical integrity of the labeled biomolecule.[2]

Principle of the Reaction

The this compound-mediated labeling of a protein with a fluorescent dye involves two main steps:

-

Activation of the Fluorescent Dye: The carboxylic acid group (-COOH) on the fluorescent dye is activated by this compound in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This reaction forms a highly reactive O-(N-succinimidyl) ester (NHS ester) intermediate.

-

Protein Labeling: The activated NHS ester of the fluorescent dye is then introduced to the protein solution. The primary amine groups (-NH2) on the protein surface perform a nucleophilic attack on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Data Presentation

Table 1: Recommended Reaction Conditions for this compound-Mediated Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This should be optimized for each specific protein and dye combination to achieve the desired degree of labeling (DOL).[2][3] |

| Molar Ratio (Dye:this compound:DIPEA) | 1 : 1.3 : 3 | Based on the general protocol for this compound activation.[4] |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the activated dye and should be avoided.[2][5] |

| Reaction pH | 7.2 - 8.5 | A slightly basic pH is optimal for the reaction of NHS esters with primary amines.[2][5] |

| Reaction Temperature | 4°C to Room Temperature | Room temperature reactions are typically faster, while 4°C can be used for sensitive proteins.[3][6] |

| Reaction Time | 1 hour to overnight | Reaction time depends on temperature and the specific reactants. Overnight incubation at 4°C is a common practice.[3][6] |

Table 2: Troubleshooting Common Issues in Protein Labeling

| Issue | Potential Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | - Inactive this compound or dye- Presence of primary amines in the buffer- Low protein concentration- Insufficient molar excess of dye | - Use fresh reagents.- Ensure the buffer is amine-free.- Concentrate the protein solution.- Increase the molar ratio of dye to protein. |

| Protein Precipitation | - High concentration of organic solvent (from dye stock)- Over-labeling of the protein | - Keep the volume of the dye stock solution to a minimum (<5% of total reaction volume).- Reduce the molar excess of the dye or shorten the incubation time. |

| No or Low Fluorescence | - Degradation of the fluorescent dye- Inappropriate buffer pH for fluorescence | - Protect the dye and labeled protein from light.- Ensure the final buffer pH is suitable for the specific fluorophore. |

Experimental Protocols

This protocol is a general guideline and may require optimization for specific proteins and fluorescent dyes.

Materials and Reagents

-

Purified protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Fluorescent dye with a carboxylic acid functional group

-

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (this compound)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

-

Spectrophotometer

Protocol for this compound-Mediated Protein Labeling

Step 1: Preparation of Reagents

-

Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the storage buffer contains primary amines, the buffer must be exchanged by dialysis or with a desalting column.

-

Fluorescent Dye Solution: Prepare a 10 mM stock solution of the fluorescent dye in anhydrous DMF or DMSO.

-

This compound Solution: Prepare a 13 mM stock solution of this compound in anhydrous DMF or DMSO.

-

DIPEA Solution: Prepare a 30 mM stock solution of DIPEA in anhydrous DMF or DMSO.

Step 2: Activation of the Fluorescent Dye

-

In a microcentrifuge tube, combine the fluorescent dye stock solution, this compound stock solution, and DIPEA stock solution according to the molar ratios specified in Table 1 (1:1.3:3).

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester. This activated dye solution should be used immediately.

Step 3: Protein Labeling Reaction

-

Adjust the pH of the protein solution to 8.0-8.5 by adding an appropriate volume of 1 M sodium bicarbonate.

-

Slowly add the freshly prepared activated dye solution to the protein solution while gently vortexing. The final volume of the added dye solution should not exceed 5-10% of the total reaction volume to avoid protein precipitation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking. Protect the reaction from light, especially when using photosensitive fluorescent dyes.

Step 4: Quenching the Reaction

-

(Optional) To stop the labeling reaction, add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any unreacted NHS-ester-activated dye.

-

Incubate for an additional 30 minutes at room temperature.

Step 5: Purification of the Labeled Protein

-

Separate the fluorescently labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the labeled protein.

-

Alternatively, the labeled protein can be purified by extensive dialysis against a suitable buffer.

Step 6: Determination of the Degree of Labeling (DOL)

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorption wavelength of the fluorescent dye (Amax).

-

Calculate the protein concentration using the following formula:

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

where:

-

CF is the correction factor (A280 of the free dye / Amax of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration using the Beer-Lambert law:

Dye Concentration (M) = Amax / ε_dye

where:

-

ε_dye is the molar extinction coefficient of the dye at its Amax.

-

-

Calculate the Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualization

Caption: Chemical reaction pathway for this compound-mediated protein labeling.

Caption: Experimental workflow for protein labeling using the this compound protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resources.tocris.com [resources.tocris.com]

- 3. biotium.com [biotium.com]

- 4. peptide.com [peptide.com]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for TSTU-Mediated Intramolecular Cyclization of Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intramolecular cyclization is a critical strategy in drug discovery and peptide science for enhancing the therapeutic properties of peptides. Cyclic peptides often exhibit increased metabolic stability, improved receptor affinity and selectivity, and better bioavailability compared to their linear counterparts. O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) is an efficient uronium-based coupling reagent widely employed for amide bond formation in peptide synthesis.[1][2] Its high reactivity, rapid reaction kinetics, and ability to minimize racemization make it a valuable tool for mediating the intramolecular cyclization of linear peptide precursors.[3]

These application notes provide a comprehensive overview and detailed protocols for performing this compound-mediated intramolecular cyclization of peptides in both solution and solid-phase formats.

Advantages of this compound in Peptide Cyclization

This compound offers several advantages that make it a preferred choice for intramolecular peptide cyclization:

-

High Efficiency and Rapid Kinetics: this compound rapidly activates the C-terminal carboxylic acid of a linear peptide to form a highly reactive N-succinimidyl (NHS) ester intermediate, which readily reacts with the N-terminal amine to form the amide bond.[1][2] This leads to high cyclization yields in shorter reaction times.

-

Low Racemization: A significant benefit of this compound is its ability to maintain the stereochemical integrity of the amino acid residues during activation and coupling, thus minimizing the formation of undesirable epimers.[3]

-

Compatibility: this compound is compatible with a wide range of peptide sequences and protecting groups commonly used in peptide synthesis.[4]

-

Cost-Effectiveness: Compared to other high-efficiency coupling reagents like HATU, this compound can be a more economical option without a significant compromise in performance.[3]

Mechanism of this compound-Mediated Amide Bond Formation

The fundamental mechanism of this compound involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

Caption: Mechanism of this compound-mediated peptide cyclization.

Data Presentation: Performance of Coupling Reagents

While specific quantitative data for this compound-mediated intramolecular cyclization is not extensively documented in comparative studies, the following table summarizes the performance of various common coupling reagents in the synthesis of a difficult decapeptide. This data provides context for the relative efficiency of different reagent classes.

| Coupling Reagent | Purity (%) | Yield (%) | Racemization (%) |

| Uronium/Aminium Salts | |||

| HATU | 95 | 85 | <1 |

| HBTU | 92 | 80 | <2 |

| TBTU | 91 | 78 | <2 |

| Phosphonium Salts | |||

| PyBOP | 93 | 82 | <1.5 |

| Carbodiimides + Additives | |||

| DCC/HOBt | 85 | 70 | 3-5 |

Note: Data is generalized from typical peptide synthesis outcomes and may vary based on the specific peptide sequence and reaction conditions. This compound's performance is expected to be comparable to or slightly less potent than HATU under similar conditions, with the advantage of lower cost and potentially reduced side reactions.

Experimental Protocols

The following are generalized protocols for this compound-mediated head-to-tail intramolecular cyclization of peptides. Optimization for each specific peptide sequence is recommended.

Protocol 1: Solution-Phase Cyclization

Solution-phase cyclization is performed after the linear peptide has been cleaved from the solid support, with side-chain protecting groups intact.

Workflow for Solution-Phase Cyclization

Caption: Experimental workflow for solution-phase cyclization.

Methodology:

-

Synthesis and Cleavage of the Linear Peptide:

-

Synthesize the protected linear peptide on a resin suitable for cleavage with side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin).

-

Cleave the protected linear peptide from the resin using a mild cleavage cocktail (e.g., 1-5% TFA in DCM).

-

-

Cyclization Reaction:

-

Dissolve the protected linear peptide in a suitable solvent, typically DMF, at a high dilution (0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-3 equivalents).

-

Add this compound (1.1-1.5 equivalents) to the solution.

-

Stir the reaction at room temperature for 2-24 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by HPLC-MS until the linear precursor is consumed.

-